molecular formula C13H22BrNO3 B6235856 tert-butyl (2R)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate CAS No. 2350072-92-1

tert-butyl (2R)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate

Cat. No.: B6235856
CAS No.: 2350072-92-1
M. Wt: 320.2
InChI Key:
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Description

tert-butyl (2R)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are often used in medicinal chemistry due to their biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the tert-Butyl Group: The tert-butyl group is often introduced via alkylation reactions using tert-butyl halides.

    Carboxylation: The carboxylate group is typically introduced through esterification reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactions, automated synthesis, and the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The bromo group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

tert-butyl (2R)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through various pathways, such as inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (2R)-2-(3-chloro-2-oxopropyl)piperidine-1-carboxylate
  • tert-butyl (2R)-2-(3-fluoro-2-oxopropyl)piperidine-1-carboxylate
  • tert-butyl (2R)-2-(3-iodo-2-oxopropyl)piperidine-1-carboxylate

Uniqueness

The uniqueness of tert-butyl (2R)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate lies in its specific functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

2350072-92-1

Molecular Formula

C13H22BrNO3

Molecular Weight

320.2

Purity

95

Origin of Product

United States

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